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molecular formula C4H11NO B104588 N,N-Diethylhydroxylamine CAS No. 3710-84-7

N,N-Diethylhydroxylamine

Cat. No. B104588
M. Wt: 89.14 g/mol
InChI Key: FVCOIAYSJZGECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05057563

Procedure details

The procedure of Example I is repeated using diethylhydroxylamine, potassium-tert-butoxide and N-tertoctylacrylamide in tetrahydrofuran to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:5][CH3:6])[OH:4])[CH3:2].CC(C)([O-])C.[K+].[C:13]([NH:21][C:22](=[O:25])[CH:23]=[CH2:24])([CH2:16][C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:15])[CH3:14]>O1CCCC1>[C:13]([NH:21][C:22](=[O:25])[CH2:23][CH2:24][O:4][N:3]([CH2:5][CH3:6])[CH2:1][CH3:2])([CH2:16][C:17]([CH3:18])([CH3:19])[CH3:20])([CH3:14])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)NC(C=C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)NC(CCON(CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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